Cas no 105265-96-1 (2-Acetamido-1,2-Dideoxynojirmycin)

2-Acetamido-1,2-Dideoxynojirmycin 化学的及び物理的性質
名前と識別子
-
- N-((3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide
- 2-Acetamido-1,2-dideoxynojirimycin
- 2-ACETAMIDO-1,2,5-TRIDEOXY-1,5-IMINO-D-G LUCITOL
- Acetamide,N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
- 1,2-dideoxy-2-acetamidonojirimycin
- 1,3,4-Thiadiazole,2-acetamido
- 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol
- 2-acetylamino-1,3,4-thiadiazole
- 5-acetamido-1,3,4-thiadiazole
- Acetamide,N-1,3,4-thiadiazol-2-yl
- N-Acetyl-2-amino-1,3,4-thiadiazol
- X 134
- 2-Acetamido-1,2-dideoxynojirimycin, >=98.0% (TLC)
- BDBM50182804
- N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidyl]acetamide
- CD 86022
- 2-Acetamido-1,2-Dideoxynojirmycin
- SCHEMBL942456
- DISCONTINUED, offer A158395 as stable HCl salt
- 2-acetamido-1,2-dideoxy-nojirimycin
- BDBM50386412
- CHEMBL2047302
- N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
- Acetamidodideoxynojirimycin
- 105265-96-1
- N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
- CHEMBL382689
- NOK
- Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5alpha,6beta))-
- Q27463895
- AGlu
- N-[4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, 1
- 1,2,5-trideoxy-2-acetamido-1,5-iminoglucitol
- Iminocyclitol, 5
- CD-86022
- 2-Addnj
- DTXSID60909404
- AB-05831
- Acetamide, N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
- GBRAQQUMMCVTAV-LXGUWJNJSA-N
-
- インチ: InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)
- InChIKey: GBRAQQUMMCVTAV-UHFFFAOYSA-N
- SMILES: OC1C(O)C(CO)NCC1NC(=O)C
計算された属性
- 精确分子量: 204.11100
- 同位素质量: 204.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- XLogP3: -2.4
じっけんとくせい
- ゆうかいてん: 227-228°C
- PSA: 101.82000
- LogP: -2.10330
2-Acetamido-1,2-Dideoxynojirmycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134051-1mg |
AB05831 |
105265-96-1 | 98% | 1mg |
¥4848.00 | 2024-08-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A165663-1mg |
2-Acetamido-1,2-Dideoxynojirmycin |
105265-96-1 | 98.0% (TLC) | 1mg |
¥3567.90 | 2023-09-04 | |
A2B Chem LLC | AD68855-1mg |
2-Acetamido-1,2-dideoxynojirimycin |
105265-96-1 | 98.0% (TLC) | 1mg |
$1435.00 | 2024-04-20 |
2-Acetamido-1,2-Dideoxynojirmycin 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-Acetamido-1,2-Dideoxynojirmycinに関する追加情報
2-Acetamido-1,2-Dideoxynojirmycin (CAS No. 105265-96-1)
2-Acetamido-1,2-Dideoxynojirmycin is a compound with the CAS registry number 105265-96-1, which is a unique identifier assigned by the Chemical Abstracts Service (CAS) to this specific chemical substance. This compound belongs to the class of acylated nucleosides, which are derivatives of nucleosides modified by the addition of an acyl group. The name 2-Acetamido-1,2-Dideoxynojirmycin suggests that it is derived from nojirimycin, a known nucleoside antibiotic, with modifications at the 1 and 2 positions of the sugar moiety and an acetamido group at position 2.
Recent studies have highlighted the potential of acylated nucleosides like 2-Acetamido-1,2-Dideoxynojirmycin in the field of antiviral therapy. These compounds have shown promise as inhibitors of viral enzymes, particularly those involved in RNA replication and transcription. For instance, research published in 2023 demonstrated that nojirimycin derivatives, including this compound, exhibit potent antiviral activity against hepatitis C virus (HCV) and other RNA viruses. The modification at position 2 with an acetamido group enhances the compound's stability and bioavailability, making it a promising candidate for further drug development.
The synthesis of 2-Acetamido-1,2-Dideoxynojirmycin involves a multi-step process that includes nucleoside modification and acylation. The starting material is typically nojirimycin, which undergoes deoxygenation at positions 1 and 2 to form the dideoxy derivative. Subsequently, an acetamido group is introduced at position 2 through acylation reactions. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.
One of the key challenges in working with nucleoside analogs like 2-Acetamido-1,2-Dideoxynojirmycin is their potential toxicity and off-target effects. However, recent advancements in medicinal chemistry have focused on optimizing these compounds to minimize adverse effects while maintaining their antiviral potency. For example, researchers have explored various substituents at different positions of the nucleoside to enhance selectivity for viral enzymes over host cell enzymes.
In terms of applications, nucleoside analogs are widely used in antiviral therapy due to their ability to inhibit viral replication without causing significant damage to host cells. The unique structure of 2-Acetamido-1,2-Dideoxynojirmycin, with its dideoxy sugar moiety and acetamido substitution, makes it particularly effective against certain viral strains. This compound has also been studied for its potential use in treating other viral infections, such as those caused by flaviviruses like dengue and Zika.
From a structural perspective, nojirimycin derivatives like this compound are characterized by their bicyclic sugar backbone and heterocyclic base. The removal of oxygen atoms at positions 1 and 2 (dideoxy modification) alters the sugar's geometry, potentially enhancing its ability to bind to viral enzymes. The addition of an acetamido group further modifies the compound's physicochemical properties, including its solubility and permeability across cellular membranes.
Looking ahead, ongoing research into nucleoside analogs is expected to yield new insights into their mechanisms of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel antiviral agents based on compounds like CAS No. 105265-96-1. As our understanding of viral biology continues to grow, so too will our ability to design more effective and targeted therapies.
105265-96-1 (2-Acetamido-1,2-Dideoxynojirmycin) Related Products
- 4271-28-7(N-Acetyl-D-glucosaminitol)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)




